![molecular formula C8H14ClNO2S B12431253 4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a sulfur atom and a nitrogen atom within the tricyclic framework, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the sulfur and nitrogen atoms into the tricyclic framework. This can be accomplished through nucleophilic substitution reactions and other functional group transformations.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.
Applications De Recherche Scientifique
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving sulfur and nitrogen metabolism.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the tricyclic framework can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione : The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
- 9-Benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione : A derivative with a benzyl group, which can affect the compound’s reactivity and biological activity.
Uniqueness
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane-4,4-dione hydrochloride is unique due to its tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features gives the compound distinct chemical properties, such as its ability to undergo a wide range of chemical reactions and its potential for diverse scientific applications.
Propriétés
Formule moléculaire |
C8H14ClNO2S |
|---|---|
Poids moléculaire |
223.72 g/mol |
Nom IUPAC |
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide;hydrochloride |
InChI |
InChI=1S/C8H13NO2S.ClH/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12;/h5-9H,1-4H2;1H |
Clé InChI |
DSFLMHFGBRHQLO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CN1)C3C2CS(=O)(=O)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



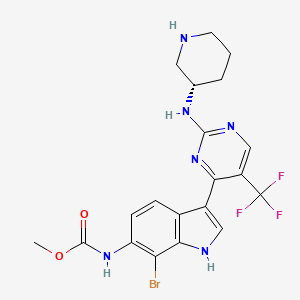
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

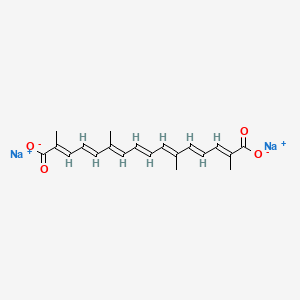
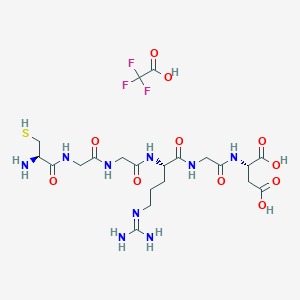
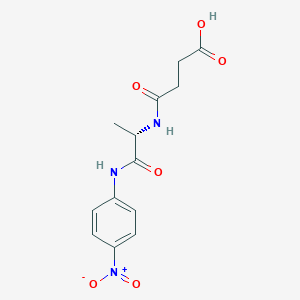

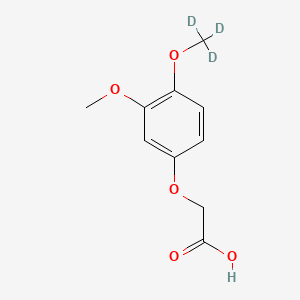
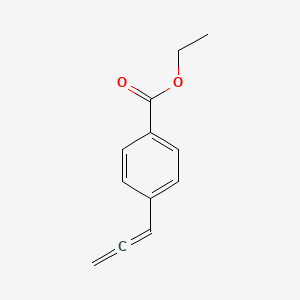
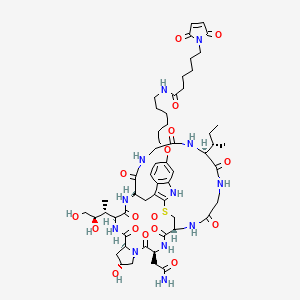
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)

